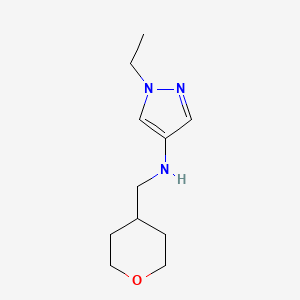

1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

1-ethyl-N-(oxan-4-ylmethyl)pyrazol-4-amine |

InChI |

InChI=1S/C11H19N3O/c1-2-14-9-11(8-13-14)12-7-10-3-5-15-6-4-10/h8-10,12H,2-7H2,1H3 |

InChI Key |

NRRWXQGZWAIZIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)NCC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1H-pyrazol-4-amine

The initial step involves alkylation of 1H-pyrazol-4-amine to introduce the ethyl group at the N-1 position. This can be achieved by:

- Reacting 1H-pyrazol-4-amine with ethyl halides (e.g., ethyl bromide or ethyl iodide) under basic conditions.

- Typical bases include N-ethyl-N,N-diisopropylamine or triethylamine.

- Solvents such as N,N-dimethylformamide (DMF) or isopropanol are used.

- Reaction temperatures range from ambient to 100°C depending on the solvent and base.

- Reaction times vary from 1 to 16 hours.

For example, a reaction with 1H-pyrazol-4-amine and ethyl bromide in DMF with N-ethyl-N,N-diisopropylamine at 20°C for 16 hours yields 1-ethyl-1H-pyrazol-4-amine with moderate to good yields (~60%).

Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group

The tetrahydropyran-4-ylmethyl substituent is introduced via nucleophilic substitution or reductive amination:

- Starting from 1-ethyl-1H-pyrazol-4-amine, the amino group can be reacted with tetrahydro-2H-pyran-4-carboxaldehyde under reductive amination conditions.

- Catalysts such as sodium cyanoborohydride or sodium triacetoxyborohydride are used to reduce the imine intermediate.

- Solvents like methanol or ethanol are common.

- Reaction temperatures are typically mild (room temperature to 50°C).

- Reaction times range from several hours to overnight.

Alternatively, direct alkylation of the amino group with tetrahydro-2H-pyran-4-ylmethyl halides under basic conditions can be employed.

Coupling Reactions and Purification

- Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and carbodiimides (e.g., EDC hydrochloride) are used in some synthetic routes to facilitate amide bond formation when applicable.

- Purification is typically performed by column chromatography on silica gel using solvent gradients (e.g., methylene chloride/methanol mixtures) or preparative reversed-phase HPLC.

- Drying agents like magnesium sulfate are used to remove residual water from organic extracts.

Representative Experimental Data

Industrial and Scale-Up Considerations

- Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields.

- Use of phase transfer catalysts and optimized solvent systems (e.g., THF-water mixtures) can improve reaction efficiency.

- Control of temperature and stoichiometry is critical to minimize side reactions.

- Crystallization and filtration steps are used for isolation and purification on a large scale.

Summary of Key Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Time | Yield | Purification |

|---|---|---|---|---|---|---|

| N-alkylation | Ethyl bromide, base (e.g., N-ethyl-N,N-diisopropylamine) | DMF or isopropanol | 20-100°C | 1-16 h | 57-60% | Column chromatography |

| Reductive amination | Tetrahydro-2H-pyran-4-carboxaldehyde, NaBH3CN | Methanol or ethanol | RT to 50°C | 12-24 h | 50-70% | Chromatography or crystallization |

| Coupling (amide formation) | HATU, DIPEA | DMF | RT | 16 h | Moderate | Preparative HPLC |

Research Findings and Optimization Notes

- The choice of base and solvent significantly affects the alkylation efficiency; sterically hindered amines like diisopropylethylamine improve selectivity.

- Reductive amination is preferred over direct alkylation for introducing the tetrahydropyran moiety due to better control and fewer side products.

- Purification by reversed-phase HPLC yields high-purity products suitable for pharmaceutical applications.

- Reaction monitoring by NMR and mass spectrometry confirms the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of CHNO and a molecular weight of approximately 259.33 g/mol. Its structure features a pyrazole ring, which is common in many biologically active compounds, and a tetrahydro-2H-pyran moiety that may contribute to its pharmacological properties. The detailed chemical structure can be represented as follows:

Antiviral Properties

Research indicates that compounds similar to 1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine exhibit antiviral activity. For instance, studies on N-heterocyclic compounds have shown promising results against viruses such as the Tobacco Mosaic Virus (TMV). The mechanism involves binding to viral RNA, thereby inhibiting replication processes .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Various derivatives of pyrazole-containing compounds have demonstrated significant activity against bacterial strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound could serve as anticancer agents by inhibiting specific pathways associated with tumor growth. For instance, dual inhibitors targeting EZH2 and HSP90 have shown efficacy against resistant glioblastoma cells, suggesting that similar structural motifs may enhance therapeutic outcomes in oncology .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of similar compounds:

Mechanism of Action

The mechanism of action of 1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine with structurally analogous compounds, emphasizing substituent variations and their implications:

Key Structural and Functional Insights:

Furan-containing analogs (e.g., ) may exhibit reduced metabolic stability due to the reactive heteroaromatic ring.

Bioisosteric Replacements: Replacing the tetrahydro-2H-pyran with a 3-methylpyrazolemethyl group () alters hydrogen-bonding capacity, which could affect target binding affinity.

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., ) are easier to synthesize but may lack specificity.

- The target compound’s synthesis likely parallels methods for related amines, such as reductive amination or nucleophilic substitution, as seen in .

Potential Applications: Pyrazole derivatives with tetrahydro-2H-pyran groups are often explored in central nervous system (CNS) drug design due to their balance of lipophilicity and polarity . Ethylpyrazole-4-amine scaffolds are common in kinase inhibitor libraries, suggesting possible anticancer or anti-inflammatory applications .

Research Findings and Limitations

- Gaps in Data: No direct pharmacological or toxicity data for the target compound are available in the provided evidence. Comparative analysis relies on structural analogs.

- Synthetic Challenges: Bulky substituents (e.g., tetrahydro-2H-pyran) may complicate purification, as noted in for similar amine syntheses.

- Opportunities : Hybridizing the pyrazole core with other heterocycles (e.g., oxadiazoles in ) could modulate bioactivity, warranting further exploration.

Biological Activity

1-Ethyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group and a tetrahydro-2H-pyran moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the biological interactions of the compound.

Mechanisms of Biological Activity

Research indicates that compounds with pyrazole scaffolds exhibit a variety of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have been shown to possess antibacterial and antifungal properties. The presence of the tetrahydro-pyran group may enhance membrane permeability, facilitating the entry of the compound into microbial cells.

- Anti-inflammatory Properties : Some studies suggest that pyrazole derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release or inhibition of cyclooxygenase enzymes.

- Cytotoxic Effects : Certain pyrazole compounds have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound. Key findings include:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound could reduce lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating TNF-alpha and IL-6 production. These findings suggest a potential mechanism for its anti-inflammatory effects, warranting further exploration in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.